4-Cyano-3-fluorophenyl benzoate
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Overview
Description
4-Cyano-3-fluorophenyl benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a cyano group (-CN) and a fluorine atom (-F) attached to a phenyl ring, which is further esterified with benzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-3-fluorophenyl benzoate typically involves the esterification of 4-Cyano-3-fluorophenol with benzoic acid or its derivatives. One common method is the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Cyano-3-fluorophenyl benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, where nucleophiles replace the cyano group.
Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-Cyano-3-fluorophenol and benzoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Electrophilic Aromatic Substitution: Reagents like bromine or nitric acid can be used under controlled conditions.
Hydrolysis: Acidic or basic aqueous solutions are typically used for hydrolysis reactions.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as substituted amines or thiols.
Electrophilic Aromatic Substitution: Products include brominated or nitrated derivatives of the compound.
Hydrolysis: The major products are 4-Cyano-3-fluorophenol and benzoic acid.
Scientific Research Applications
4-Cyano-3-fluorophenyl benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of liquid crystals and other advanced materials
Mechanism of Action
The mechanism of action of 4-Cyano-3-fluorophenyl benzoate involves its interaction with molecular targets such as enzymes or receptors. The cyano and fluorine groups can enhance binding affinity and specificity through hydrogen bonding and electrostatic interactions. The ester bond can be hydrolyzed to release active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Cyano-3-fluorophenyl 4-pentylbenzoate
- 4-Cyano-3-fluorophenyl 4-(trans-4-butylcyclohexyl)benzoate
- 4-Cyano-3-fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate
Uniqueness
4-Cyano-3-fluorophenyl benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both cyano and fluorine groups enhances its potential for diverse applications in research and industry.
Properties
CAS No. |
132797-22-9 |
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Molecular Formula |
C14H8FNO2 |
Molecular Weight |
241.22 g/mol |
IUPAC Name |
(4-cyano-3-fluorophenyl) benzoate |
InChI |
InChI=1S/C14H8FNO2/c15-13-8-12(7-6-11(13)9-16)18-14(17)10-4-2-1-3-5-10/h1-8H |
InChI Key |
LJXCFVJGBORMRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C#N)F |
Origin of Product |
United States |
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